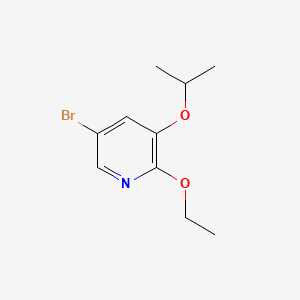

5-Bromo-2-ethoxy-3-isopropoxypyridine

Descripción

5-Bromo-2-ethoxy-3-isopropoxypyridine is a substituted pyridine derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and an isopropoxy group at position 3. This compound belongs to a class of halogenated pyridines, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-4-13-10-9(14-7(2)3)5-8(11)6-12-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSKOYGIUJSXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-isopropoxypyridine typically involves the bromination of 2-ethoxy-3-isopropoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-ethoxy-3-isopropoxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-ethoxy-3-isopropoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The ethoxy and isopropoxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

5-Bromo-2-ethoxy-3-isopropoxypyridine has several applications in scientific research:

Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxy-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The bromine atom, being a good leaving group, allows for various substitution and coupling reactions. The ethoxy and isopropoxy groups can influence the compound’s reactivity and stability by providing steric and electronic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Variations in Brominated Pyridines

The compound’s closest analogs differ primarily in the type and position of alkoxy or halogen substituents:

- 5-Bromo-2-ethoxy-3-methoxypyridine (CAS 1241752-31-7) : This analog replaces the isopropoxy group with a smaller methoxy group at position 3. The reduced steric hindrance of methoxy may enhance solubility in polar solvents compared to the bulkier isopropoxy variant. However, the isopropoxy group in the target compound could improve lipophilicity, favoring organic phase partitioning .

Functional Group Impact on Reactivity

- Boronic Acid Derivatives (e.g., (5-Bromo-2-ethoxypyridin-3-yl)boronic acid, CAS 871332-98-8) : The addition of a boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights the target’s limitation in metal-catalyzed reactions unless further functionalized .

- Chlorinated Analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid, CAS 1150114-69-4) : Chlorine’s smaller atomic radius compared to bromine may lead to faster reaction kinetics in substitution reactions, though bromine’s higher leaving-group ability is often preferred in aromatic chemistry .

Data Table: Key Attributes of 5-Bromo-2-ethoxy-3-isopropoxypyridine and Analogs

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| 5-Bromo-2-ethoxy-3-isopropoxypyridine | Not specified | Br (5), EtO (2), iPrO (3) | C₁₀H₁₄BrNO₂ | Intermediate; moderate lipophilicity |

| 5-Bromo-2-ethoxy-3-methoxypyridine | 1241752-31-7 | Br (5), EtO (2), MeO (3) | C₈H₁₀BrNO₂ | Higher solubility in polar solvents |

| (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | 871332-98-8 | Br (5), EtO (2), B(OH)₂ (3) | C₇H₉BBrNO₃ | Suzuki coupling precursor |

| 5-Bromo-3-iodopyridin-2-ol | Not specified | Br (5), I (3), OH (2) | C₅H₃BrINO | Nucleophilic substitution substrate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.